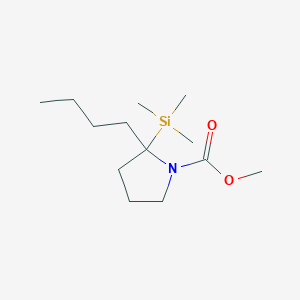![molecular formula C23H32N4O2 B12621044 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide CAS No. 920495-45-0](/img/structure/B12621044.png)
4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a benzamide core substituted with a pyridinyl group and an aminoethyl chain, which is further modified with a nonanoylamino group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with pyridine-4-amine under basic conditions.
Introduction of the Aminoethyl Chain: The aminoethyl chain can be introduced by reacting the benzamide intermediate with 2-bromoethylamine under nucleophilic substitution conditions.
Addition of the Nonanoylamino Group: The final step involves the acylation of the amino group with nonanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Biology: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[1-Amino-2-(decanoylamino)ethyl]-N-(pyridin-4-yl)benzamide: Similar structure with a decanoylamino group instead of a nonanoylamino group.
4-[1-Amino-2-(octanoylamino)ethyl]-N-(pyridin-4-yl)benzamide: Similar structure with an octanoylamino group instead of a nonanoylamino group.
Uniqueness
The uniqueness of 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide lies in its specific substitution pattern, which can result in distinct biological activity and chemical reactivity compared to its analogs. The presence of the nonanoylamino group can influence the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties.
Properties
CAS No. |
920495-45-0 |
|---|---|
Molecular Formula |
C23H32N4O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[1-amino-2-(nonanoylamino)ethyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C23H32N4O2/c1-2-3-4-5-6-7-8-22(28)26-17-21(24)18-9-11-19(12-10-18)23(29)27-20-13-15-25-16-14-20/h9-16,21H,2-8,17,24H2,1H3,(H,26,28)(H,25,27,29) |
InChI Key |
VHCINVHCSFQIDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)
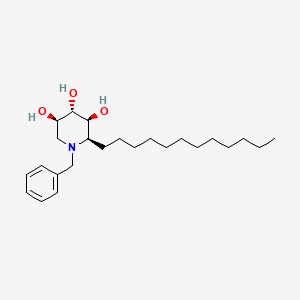

![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)

![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)
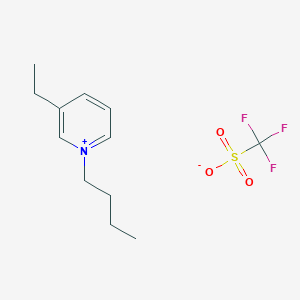
![4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12621022.png)
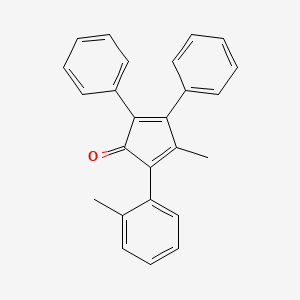
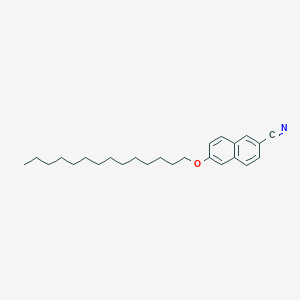
![1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12621038.png)
